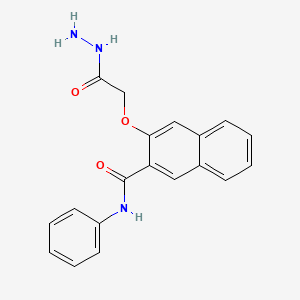
3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazine hydrate with cinnamoyl(2-hydroxybenzoyl)methanes in acetic acid, leading to the formation of pyrazole derivatives . Another synthesis method includes the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in ethanol with a catalytic amount of sulfuric acid under solid-state conditions . These methods suggest that the synthesis of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide could potentially involve similar cyclization reactions or condensation steps with appropriate precursors.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the papers are confirmed by NMR spectroscopy . This technique is crucial for determining the structure of organic compounds, including the one of interest, as it provides detailed information about the molecular framework and the environment of different atoms within the molecule.
Chemical Reactions Analysis
The papers describe the cycloaddition reactions of synthesized pyrazoles with ortho-benzoquinodimethane, followed by oxidation to yield naphthylpyrazoles . These reactions indicate that the compound may also undergo similar cycloaddition reactions if it possesses reactive sites compatible with dienophiles like ortho-benzoquinodimethane.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide are not provided, the papers do discuss the properties of similar compounds. For instance, the antimicrobial activity of phthalazinone derivatives is evaluated, showing that some compounds exhibit good antibacterial and antifungal activities . Potentiometric studies on related benzamide derivatives with various metal ions in different media are also reported, which could be relevant for understanding the binding and complexation behavior of the compound of interest .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have synthesized hydrazone sensitizers, including compounds structurally related to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, for potential applications in dye-sensitized solar cells. The absorption spectra of these compounds exhibited significant shifts in different solvent polarities, suggesting their utility in photovoltaic applications (Al‐Sehemi et al., 2015).
Biological Evaluation
- Some derivatives of hydrazine, akin to the structure of 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, have been tested for antimicrobial and anti-inflammatory activities. These studies indicate the potential for these compounds to be used in medical research, particularly in developing new antimicrobial agents (Thomas et al., 2009).
Fluorogenic Probe Development
- A novel fluorogenic probe based on the hydrazino-naphthalimide system, similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide, has been developed for the detection of tert-butoxy radicals. This highlights the potential of such compounds in developing sensitive probes for reactive oxygen species in both in vitro and in cellulo settings (Ma et al., 2013).
Corrosion Inhibition Studies
- Compounds similar to 3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide have been investigated as corrosion inhibitors for mild steel in sulfuric acid solutions. The research indicates these compounds, particularly their metal complexes, can effectively inhibit corrosion, showing their potential in industrial applications (Shehata, 2017).
Propiedades
IUPAC Name |
3-(2-hydrazinyl-2-oxoethoxy)-N-phenylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c20-22-18(23)12-25-17-11-14-7-5-4-6-13(14)10-16(17)19(24)21-15-8-2-1-3-9-15/h1-11H,12,20H2,(H,21,24)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDYKDAWCHNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydrazino-2-oxoethoxy)-N-phenyl-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)




![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)
![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)




